Quantitative Conversion Selectivity: 2,6-Difluoro vs. Alternative Difluoro Substitution Patterns in Baeyer-Villiger Oxidation
In enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 2,6-difluorobenzaldehyde was quantitatively converted to the corresponding fluorophenyl formate (subsequently hydrolyzed to fluorophenol) without side product formation. In contrast, 2,3-difluorobenzaldehyde and 2,4-difluorobenzaldehyde produced both fluorophenols and fluorobenzoic acids as minor side products [1]. The 2,6-difluoro substitution pattern uniquely enables clean, single-product conversion, a critical consideration for synthetic route design.
| Evidence Dimension | Enzymatic Baeyer-Villiger oxidation product selectivity |
|---|---|
| Target Compound Data | Quantitative conversion to single product class (fluorophenyl formate) |
| Comparator Or Baseline | 2,3-difluorobenzaldehyde and 2,4-difluorobenzaldehyde |
| Quantified Difference | 100% selective vs. mixed products (fluorophenols + fluorobenzoic acids) |
| Conditions | HAPMO enzyme catalysis, 19F NMR analysis |
Why This Matters
This matters for synthetic route selection because the 2,6-difluoro pattern enables clean, high-yield transformations without chromatographic separation of side products.
- [1] Moonen, M. J. H., Westphal, A. H., Rietjens, I. M. C. M., & Van Berkel, W. J. H. (2005). Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Advanced Synthesis and Catalysis, 347(7-8), 1027-1034. DOI: 10.1002/adsc.200404307. View Source
